(E)-dimethyl 5-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate
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Description
(E)-dimethyl 5-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate is a useful research compound. Its molecular formula is C22H16BrN3O4S and its molecular weight is 498.35. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with thiazol-2-amine derivatives have been studied for their antimicrobial and anticancer activities
Mode of action
The mode of action of thiazol-2-amine derivatives could involve interactions with cellular targets leading to inhibition of cell growth or induction of cell death
Biochemical pathways
Thiazol-2-amine derivatives might affect various biochemical pathways in microbial cells or cancer cells, leading to their antimicrobial or anticancer effects
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazol-2-amine derivatives have been studied, and they showed promising ADME properties
Result of action
The result of action of thiazol-2-amine derivatives could be the inhibition of growth or induction of death in microbial cells or cancer cells
Action environment
The action of thiazol-2-amine derivatives could be influenced by various environmental factors, such as pH, temperature, and presence of other substances
Biological Activity
(E)-dimethyl 5-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate is a complex compound with significant potential in medicinal chemistry, particularly due to its thiazole and isophthalate moieties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C22H16BrN3O4S, with a molecular weight of 498.35 g/mol. It features a thiazole ring, which is known for its diverse biological activities, and an isophthalate backbone that enhances its pharmacological properties.
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
3h | Antibacterial | Staphylococcus aureus | 50 µg/mL |
7 | Antifungal | Candida auris | 25 µg/mL |
10f | Antiprotozoal | Plasmodium falciparum | 10 µg/mL |
Anticancer Activity
The anticancer potential of thiazole derivatives has also been documented. Compounds structurally related to this compound have been tested against various cancer cell lines. Notably, studies have demonstrated that these compounds can inhibit cell proliferation in breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cell lines .
Table 2: Anticancer Activity of Related Thiazole Compounds
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
22e | MDA-MB-231 | 15.0 |
22g | SK-Hep-1 | 12.5 |
22h | NUGC-3 | 18.0 |
The biological activity of thiazole derivatives can be attributed to various mechanisms:
- Inhibition of Enzymatic Activity : Many thiazole compounds act as enzyme inhibitors, disrupting metabolic pathways in bacteria and cancer cells.
- Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells, making them potential candidates for cancer therapy.
- Disruption of Cell Membrane Integrity : Antimicrobial thiazoles often compromise the integrity of microbial cell membranes, leading to cell lysis.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of a series of thiazole derivatives against Staphylococcus aureus. The results indicated that compounds with bromophenyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts, with MIC values ranging from 25 to 50 µg/mL .
Case Study 2: Anticancer Screening
In another study focusing on the anticancer properties of thiazole derivatives, a library was screened against several cancer cell lines. The most potent compounds were identified as having IC50 values below 20 µM, indicating significant cytotoxic effects .
Properties
IUPAC Name |
dimethyl 5-[[(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O4S/c1-29-21(27)14-6-15(22(28)30-2)9-18(8-14)25-11-16(10-24)20-26-19(12-31-20)13-4-3-5-17(23)7-13/h3-9,11-12,25H,1-2H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSSHANPCZRAHJ-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.